tert-Butyl (furan-2-ylmethyl)glycinate
Description
tert-Butyl (furan-2-ylmethyl)glycinate is a glycine derivative featuring a tert-butyl ester group and a furan-2-ylmethyl substituent. Glycine esters are pivotal intermediates in pharmaceutical synthesis, particularly for peptide coupling and prodrug design. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. The furan moiety introduces an oxygen-containing heterocyclic structure, which may influence electronic properties, solubility, and metabolic stability.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-(furan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)8-12-7-9-5-4-6-14-9/h4-6,12H,7-8H2,1-3H3 |
InChI Key |
INYHYYUBMWJOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate typically involves the reaction of furan-2-carbaldehyde with tert-butyl glycinate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium triacetoxyborohydride and acetic acid .
Industrial Production Methods: Industrial production of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
2.1. Hydrolysis
The ester moiety in tert-Butyl (furan-2-ylmethyl)glycinate undergoes hydrolysis in aqueous environments, yielding glycine and furan-2-carbaldehyde derivatives. This reaction is pH-dependent and can be accelerated under acidic or basic conditions.
2.2. Amidation
The glycinate ester can react with amines to form amides. For example, TFBA (trifluorophenyl boronic acid)-catalyzed amide bond formation, as demonstrated in related systems, may facilitate reactions with primary or secondary amines, yielding peptide derivatives .
Reaction Conditions and Mechanisms
Stability and Reactivity Considerations
The tert-butyl ester enhances stability under acidic conditions but may hydrolyze in basic environments. The furan ring’s reactivity dictates selectivity in electrophilic reactions, while the glycinate ester’s nucleophilicity influences substitution pathways.
Structural and Analytical Data
Molecular Formula : C₁₂H₁₆NO₄
Structure :
-
tert-Butyl group : Provides steric protection and stability.
-
Furan ring : Introduces aromaticity and potential for electrophilic substitution.
-
Glycinate ester : Facilitates amide bond formation and hydrolysis.
Analytical Methods :
-
NMR : Characterizes connectivity and substitution patterns.
-
Mass Spectrometry : Confirms molecular weight and purity.
Comparison with Analogous Compounds
| Compound | Key Feature | Reactivity | Applications |
|---|---|---|---|
| tert-Butyl glycinate | No furan ring | Hydrolysis, amidation | Peptide synthesis |
| tert-Butyl (4-bromo-2-methylphenyl)glycinate | Bromo-substituted phenyl ring | Nucleophilic substitution, esterification | Pharmaceutical intermediates |
| This compound | Furan ring | Hydrolysis, amidation, electrophilic substitution | Biologically active molecules |
Scientific Research Applications
tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of tert-Butyl (furan-2-ylmethyl)glycinate with related glycinate derivatives is summarized below:
Key Observations:
- Lipophilicity : Bulky substituents (e.g., cyclohexyl) increase lipophilicity compared to the furan derivative.
- Electronic Effects : The nitro-thienyl group introduces strong electron-withdrawing effects, whereas the furan’s oxygen atom offers moderate electron donation.
- Chirality: Amino-phenylacetyl derivatives exhibit stereochemical complexity, unlike the achiral furan compound.
Spectroscopic and Analytical Data
Biological Activity
tert-Butyl (furan-2-ylmethyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
The compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions. Its structural components suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that derivatives with a furan moiety exhibit lower IC values against specific bacterial enzymes, suggesting a strong binding affinity and inhibition potential .
- Metal Ion Interaction : The compound's structure allows it to interact with metal ions, which is a common mechanism for many pharmacologically active compounds. This interaction may enhance its effectiveness as an inhibitor of metalloenzymes .
Table 1: Biological Activity Summary
Case Studies
-
Inhibition of Glyoxalase Enzymes :
A study focused on the inhibition of E. coli glyoxalase enzymes using various derivatives of furan-containing compounds, including this compound. The results indicated significant inhibition, highlighting its potential as a therapeutic agent in bacterial infections . -
Anticancer Properties :
Research has explored the anticancer potential of furan derivatives, including this compound, showing promising results in reducing cell proliferation in cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest . -
Targeting Metalloenzymes :
The compound has been evaluated for its ability to inhibit metalloenzymes associated with antibiotic resistance. The findings suggest that this compound can effectively disrupt the activity of these enzymes, providing a potential avenue for developing new antibiotics .
Q & A
Q. Q. How can tert-Butyl (furan-2-ylmethyl)glycinate be integrated into solid-phase peptide synthesis (SPPS) workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
